An In-depth Technical Guide to 2-Phenoxyethyl Acrylate: Chemical Properties and Structure
An In-depth Technical Guide to 2-Phenoxyethyl Acrylate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenoxyethyl acrylate (B77674) (PEA) is a monofunctional aromatic acrylate monomer that has garnered significant attention across various scientific and industrial domains. Its unique chemical structure, characterized by a flexible ether linkage and a rigid phenyl group, imparts a desirable balance of properties, including enhanced flexibility, thermal stability, and excellent compatibility with a wide range of resins and additives.[1] This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 2-phenoxyethyl acrylate, supplemented with detailed experimental protocols and data visualizations to support researchers and professionals in its application and further development.
Chemical Properties and Structure
2-Phenoxyethyl acrylate is a colorless to slightly yellowish liquid with a characteristic mild, ester-like odor.[2] It is a viscous compound with moderate volatility and is highly soluble in many organic solvents, while exhibiting limited solubility in water.[2]
Structural Information
The fundamental structure of 2-phenoxyethyl acrylate consists of a phenyl group linked to an ethyl group, which is in turn esterified with an acrylate moiety.[2]
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IUPAC Name: 2-phenoxyethyl prop-2-enoate[3]
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CAS Number: 48145-04-6[3]
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Molecular Formula: C₁₁H₁₂O₃[3]
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SMILES: C=CC(=O)OCCOC1=CC=CC=C1[4]
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InChI Key: RZVINYQDSSQUKO-UHFFFAOYSA-N[4]
Physicochemical Data
A summary of the key quantitative physicochemical properties of 2-phenoxyethyl acrylate is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 192.21 g/mol | [3][5] |
| Density | 1.105 g/cm³ at 20°C | [3] |
| Boiling Point | 132°C at 1013 hPa | [3] |
| Melting Point | -74°C | [3] |
| Water Solubility | 525 mg/L at 25°C | [3] |
| log Kow (Octanol-Water Partition Coefficient) | 2.58 at 25°C | [3] |
| Flash Point | >140°C at 1013 hPa | [3] |
| Refractive Index (n20/D) | 1.518 | [6][7] |
| Vapor Pressure | 0.22 Pa at 20°C | [3] |
Reactivity and Applications
As an acrylate ester, 2-phenoxyethyl acrylate is highly reactive and readily undergoes polymerization, particularly through free-radical mechanisms.[2][3] This reactivity is the cornerstone of its primary applications. It is extensively used as a reactive diluent and monomer in formulations for coatings, adhesives, sealants, and inks that are cured using ultraviolet (UV) light or electron beam (EB) radiation.[1][2][3] The presence of the phenoxyethyl group contributes to improved flexibility, adhesion, and thermal stability of the resulting polymers.[1] In the realm of cosmetics, it finds application in nail coatings and acrylate-based gels due to its film-forming and adhesive properties.[2]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 2-phenoxyethyl acrylate are crucial for its application in research and development.
Synthesis of 2-Phenoxyethyl Acrylate
Method 1: Esterification of Acrylic Acid with 2-Phenoxyethanol (B1175444)
This common synthesis route involves the acid-catalyzed esterification of 2-phenoxyethanol with acrylic acid.[1]
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Materials: Acrylic acid, 2-phenoxyethanol, a suitable acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid), a polymerization inhibitor (e.g., hydroquinone, p-tert-butyl catechol), and an inert gas (e.g., nitrogen or air).[1][8]
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Procedure:
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In a reaction vessel equipped with a stirrer, thermometer, and a means for inert gas introduction, combine acrylic acid (1.5 to 3 parts by weight), 2-phenoxyethanol (1 to 4 parts by weight), the polymerization inhibitor (0.01 to 0.2 parts by weight), and the catalyst (0.01 to 0.3 parts by weight).[8]
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Introduce a slow stream of inert gas and heat the mixture to a temperature between 90-120°C.[8]
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Maintain the reaction at this temperature for 3 to 8 hours.[8] The progress of the reaction can be monitored by measuring the amount of water generated.
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After the reaction is complete, cool the mixture.
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Purification:
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The crude product is distilled under vacuum (e.g., at 120-140°C) to remove unreacted starting materials and byproducts.[8]
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The distilled product is then washed sequentially with an alkaline solution (e.g., 5% sodium bicarbonate) and water to neutralize the acid catalyst and remove any remaining water-soluble impurities.[8]
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The organic layer is separated and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
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The final product can be further purified by vacuum distillation.
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Method 2: Reaction of Acryloyl Chloride with 2-Phenoxyethanol
An alternative synthesis involves the reaction of 2-phenoxyethanol with acryloyl chloride in the presence of a base.[5]
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Materials: 2-phenoxyethanol (β-phenoxyethylalcohol), acryloyl chloride, sodium carbonate, cuprous chloride (as a polymerization inhibitor), and benzene (B151609) (as a solvent).[5]
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Procedure:
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In a reaction flask, prepare a mixture of 2-phenoxyethanol (6.75 g), sodium carbonate (2.9 g), cuprous chloride (0.2 g), and benzene (50 ml).[5]
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Cool the mixture in an ice bath with stirring.
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Slowly add acryloyl chloride (5 g) to the cooled mixture.[5]
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Allow the mixture to stand at room temperature for 15 hours.[5]
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Following the standing period, reflux the mixture for 4 hours.[5]
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Purification:
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The reaction mixture is treated according to standard work-up procedures to yield a crude product.
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The crude product is then purified by fractional distillation under reduced pressure (e.g., b.p. 88.0°C at 0.1 mmHg) to obtain pure β-phenoxyethyl acrylate.[5]
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Analytical Method: High-Performance Liquid Chromatography (HPLC)
The purity and concentration of 2-phenoxyethyl acrylate can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: A C18 or a specialized reverse-phase column such as Newcrom R1 is suitable.[3]
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Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water is commonly used.[3] Phosphoric acid can be added to adjust the pH. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[3]
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Detection: UV detection at a wavelength of 210 nm is appropriate due to the ultraviolet absorption of the acrylate and phenyl groups.
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Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible organic solvent and filtered through a 0.45 µm filter before injection.
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Analysis: The retention time and peak area of 2-phenoxyethyl acrylate are compared to those of a known standard for identification and quantification.
Mandatory Visualizations
Chemical Structure of 2-Phenoxyethyl Acrylate
The following diagram illustrates the chemical structure of 2-phenoxyethyl acrylate, highlighting its key functional groups.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Phenoxyethyl Acrylate synthesis - chemicalbook [chemicalbook.com]
- 3. Separation of 2-Phenoxyethyl acrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. 2-Phenoxyethyl Acrylate (48145-04-6) IR Spectrum [chemicalbook.com]
- 6. CN103709033A - o-phenyl phenoxyethyl acrylate preparation method - Google Patents [patents.google.com]
- 7. US11001553B1 - Process for the synthesis of 2-nitratoethyl acrylate (2NEA) - Google Patents [patents.google.com]
- 8. β-Phenoxyethyl acrylate [webbook.nist.gov]
